molecular formula C13H22O4 B1664619 4-Octyl Itaconate CAS No. 3133-16-2

4-Octyl Itaconate

Cat. No. B1664619
CAS RN: 3133-16-2
M. Wt: 242.31 g/mol
InChI Key: KBASUIDPDITQHT-UHFFFAOYSA-N
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Description

4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the Krebs cycle . It has been reported to regulate macrophage function and has been recognized as a promising therapeutic target for the treatment of inflammatory diseases . It has also been found to inhibit aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects .


Synthesis Analysis

4-Octyl Itaconate can be synthesized through the structure control of lipase, obtaining 4-Octyl Itaconate with over 98% yield and over 99% selectivity . This one-step and green synthesis method has been investigated, and multiscale molecular dynamics simulations were applied to investigate the reaction mechanism .


Molecular Structure Analysis

The molecular formula of 4-Octyl Itaconate is C13H22O4 . It has a molecular weight of 242.31 g/mol . The IUPAC name is 2-methylidene-4-octoxy-4-oxobutanoic acid .


Chemical Reactions Analysis

4-Octyl Itaconate has been shown to directly alkylate cysteine residue 22 on the glycolytic enzyme GAPDH, decreasing its enzyme activity . This blocks glycolytic flux at GAPDH, thereby downregulating aerobic glycolysis in activated macrophages .


Physical And Chemical Properties Analysis

4-Octyl Itaconate has a molecular weight of 242.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 11 .

Scientific Research Applications

Antiviral and Immunoregulatory Properties

  • One-Step Synthesis : A study outlined the one-step synthesis of 4-Octyl itaconate, highlighting its potential in treating autoimmune diseases and viral infections. The research focused on a green synthesis approach using lipase, which achieved high yield and selectivity (Liu et al., 2021).

Protective Effects in Cell Models

  • Osteoblast Protection : Research demonstrated 4-Octyl itaconate's ability to protect osteoblasts from oxidative injury caused by hydrogen peroxide. This was attributed to the activation of the Nrf2 signaling pathway (Zheng et al., 2020).
  • Inhibition of Aerobic Glycolysis : A study found that 4-Octyl itaconate inhibits aerobic glycolysis in macrophages by targeting GAPDH, which contributes to its anti-inflammatory effects (Liao et al., 2019).

Role in Inflammation and Oxidative Stress

  • Retinal Pigment Epithelium : 4-Octyl itaconate was shown to suppress inflammatory cytokines and oxidative stress in human primary retinal pigment epithelium cells, indicating potential for treating eye-related inflammatory conditions (Fu et al., 2021).
  • Immunomodulatory Effects : Itaconate and its derivatives like 4-Octyl itaconate modify target proteins in immune cells, regulating inflammation and potentially offering therapeutic avenues for inflammatory diseases (Day & O’Neill, 2022).

Therapeutic Potential in Disease Models

  • Lung Injury Treatment : A study illustrated that 4-Octyl itaconate ameliorates lung injury caused by methicillin-resistant Staphylococcus aureus, mainly through the Nrf2/ARE pathway, suggesting its potential in treating bacterial infections (Liu et al., 2021).
  • Myogenesis Impact : Research indicated that itaconate and its derivatives, including 4-Octyl itaconate, can disrupt muscle differentiation, suggesting a potential impact on muscle-related conditions (Oh et al., 2022).

Modulation of Host Responses to Viral Infections

  • Influenza A Virus Infection : Itaconate derivatives were found to modulate host responses to influenza A virus infection, including reducing inflammation and interfering with viral replication (Sohail et al., 2021).

Comparative Evaluations with Other Derivatives

  • Comparative Studies : Comparisons of itaconate and its derivatives, including 4-Octyl itaconate, revealed distinct immunomodulatory effects, such as inhibition of inflammasome and Type I interferon regulation in macrophages (Swain et al., 2020).

Additional Applications

  • Liver Inflammation and Metabolic Disorders : A study on juvenile gibel carp showed that 4-Octyl itaconate supplementation relieved liver inflammation and glycolipid metabolic disorders, offering insights into its potential in metabolic disease management (Fu et al., 2021).

Safety And Hazards

4-Octyl Itaconate may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is also very toxic if swallowed .

Future Directions

4-Octyl Itaconate has shown great potential in the treatment of various autoimmune diseases and viral infections . Its promising role in future clinical applications has been emphasized, providing a theoretical basis for future research and treatment intervention .

properties

IUPAC Name

2-methylidene-4-octoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h2-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBASUIDPDITQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octyl Itaconate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
ST Liao, C Han, DQ Xu, XW Fu, JS Wang… - Nature …, 2019 - nature.com
… Here, we show that 4-octyl itaconate (4-OI, a cell-permeable itaconate derivative) directly alkylates cysteine residue 22 on the glycolytic enzyme GAPDH and decreases its enzyme …
Number of citations: 209 www.nature.com
C Liu, Y Wang, J Liu, A Chen, J Xu… - The Journal of …, 2021 - ACS Publications
… The present research demonstrated a one-step and green synthesis route of 4-octyl itaconate by the structure control of the lipase, yielding outstanding performances in yield and …
Number of citations: 8 pubs.acs.org
D Olagnier, E Farahani, J Thyrsted… - Nature …, 2020 - nature.com
… Further, we uncover that NRF2 agonists 4-octyl-itaconate (4-OI) and the clinically approved dimethyl fumarate (DMF) induce a cellular antiviral program that potently inhibits replication …
Number of citations: 306 www.nature.com
Y Li, X Chen, H Zhang, J Xiao, C Yang… - Drug design …, 2020 - Taylor & Francis
… Herein, we use 4-octyl itaconate (OI), the cellular permeable derivate of itaconate, to study … The chemical structure of itaconate and its derivative 4-octyl itaconate (A). 4-octyl itaconate …
Number of citations: 55 www.tandfonline.com
J Henderson, S Dayalan Naidu, AT Dinkova-Kostova… - Cells, 2021 - mdpi.com
… in a hepatocyte-specific knockout mouse had enhanced liver fibrosis in vivo [12], and we recently demonstrated that a cell-permeable derivative of itaconate, 4-octyl itaconate, reduced …
Number of citations: 13 www.mdpi.com
Q Ding, X Jing, S Yao, W Su, B Ye, Y Qu, F Gao… - Biomaterials …, 2022 - Elsevier
… In this study, we used 4-octyl itaconate (4OI), a cell-permeable itaconate derivative, to have antioxidative and anti-inflammatory functions for diabetic wound regeneration. …
Number of citations: 5 www.sciencedirect.com
C Tang, X Wang, Y Xie, X Cai, N Yu, Y Hu… - Cellular Physiology and …, 2018 - karger.com
… Methods: THP-1 human macrophages and peripheral blood mononuclear cells (PBMCs) of SLE patients were treated with 4-octyl itaconate (OI). Nrf2 signaling activation was tested by …
Number of citations: 63 karger.com
Y Xin, L Zou, S Lang - Experimental and therapeutic …, 2021 - spandidos-publications.com
The progression of acute lung injury (ALI) is attributable to inflammation and oxidative stress. The cell-permeable itaconate analog 4-octyl itaconate (4-OI) provides protection against …
Number of citations: 13 www.spandidos-publications.com
Q Zhang, X Bai, R Wang, H Zhao… - Journal of Cellular …, 2022 - Wiley Online Library
… 4-octyl itaconate has a ester group that allows it to infiltrate cells without the transporter … Based on these characteristics, a novel type of itaconate derivative 4-octyl itaconate (OI) was …
Number of citations: 13 onlinelibrary.wiley.com
W Li, Y Li, J Kang, H Jiang, W Gong, L Chen, C Wu… - Cell Reports, 2023 - cell.com
… Moreover, 4-octyl itaconate (4-OI), which is a permeable itaconate derivative, can alkylate cysteine sites 65, 71, 88, and 147 of STING, thereby inhibiting its phosphorylation. Furthermore…
Number of citations: 10 www.cell.com

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